Product packaging for 1-methyl-6-(piperidin-3-yl)-1H-indole(Cat. No.:)

1-methyl-6-(piperidin-3-yl)-1H-indole

Cat. No.: B13537650
M. Wt: 214.31 g/mol
InChI Key: MVEQZWRCCSPJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-(piperidin-3-yl)-1H-indole is a chemical compound of interest in medicinal chemistry and neuroscience research. This structurally constrained piperidinyl-indole scaffold is a key intermediate for investigating targets within the central nervous system (CNS). Compounds featuring the indole nucleus fused with a piperidine ring are known to exhibit high affinity for various biological receptors and are frequently explored for their potential pharmacological profiles . The core structure is analogous to derivatives that are actively researched for their interaction with serotoninergic targets, including the 5-HT 1A receptor and the serotonin transporter (SERT) . Such compounds are valuable tools for the development of new ligands with potential applications in the study of depression, migraines, and other CNS disorders . The presence of both the indole and piperidine moieties in a single molecule creates a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to optimize both binding affinity and selectivity . This product is intended for research purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" and is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B13537650 1-methyl-6-(piperidin-3-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-6-piperidin-3-ylindole

InChI

InChI=1S/C14H18N2/c1-16-8-6-11-4-5-12(9-14(11)16)13-3-2-7-15-10-13/h4-6,8-9,13,15H,2-3,7,10H2,1H3

InChI Key

MVEQZWRCCSPJDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3CCCNC3

Origin of Product

United States

Chemical Synthesis and Methodologies

Retrosynthetic Analysis of 1-methyl-6-(piperidin-3-yl)-1H-indole

A retrosynthetic analysis of the target molecule identifies two primary disconnection points for strategic bond formation: the C-C bond linking the indole (B1671886) and piperidine (B6355638) rings, or the bonds forming one of the heterocyclic rings.

Primary Disconnections:

C(6)-C(3') Bond Disconnection: This is the most common and logical disconnection, breaking the bond between the indole C6 position and the piperidine C3 position. This approach simplifies the synthesis into two key building blocks: a functionalized 1-methyl-1H-indole (A) and a functionalized piperidine (B). The forward reaction would typically involve a metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling.

Indole Ring Formation: An alternative strategy involves forming the indole ring onto a precursor already containing the piperidine moiety. A Fischer indole synthesis, for example, could be envisioned from a 4-(piperidin-3-yl)phenylhydrazine derivative and a suitable carbonyl compound. nih.govrsc.org

Piperidine Ring Formation: This strategy would involve constructing the piperidine ring onto a 6-substituted-1-methyl-1H-indole precursor. A common method for piperidine synthesis is the hydrogenation of a corresponding pyridine (B92270) ring. nih.gov Therefore, a key intermediate in this pathway would be 1-methyl-6-(pyridin-3-yl)-1H-indole.

The C(6)-C(3') bond disconnection is often preferred due to the wide availability of methods for functionalizing both indole and piperidine precursors independently.

Development and Optimization of Synthetic Routes

The development of a robust synthetic route hinges on the efficient preparation of key precursors and the optimization of reaction conditions to maximize yield and purity.

The synthesis relies on the availability of suitably functionalized indole and piperidine starting materials. Protecting groups, particularly on the piperidine nitrogen, are crucial to prevent side reactions.

Indole Precursors: A common precursor is 6-bromo-1H-indole, which can be N-methylated using a base (e.g., NaH) and a methylating agent (e.g., methyl iodide). The resulting 6-bromo-1-methyl-1H-indole can then be converted into a boronic acid or ester for subsequent Suzuki coupling. Alternatively, 6-hydroxy indoles can serve as precursors, with the hydroxyl group being converted to a triflate for coupling reactions. acs.org

Piperidine Precursors: Racemic or enantiomerically pure 3-substituted piperidines are required. A common commercially available starting material is piperidine-3-carboxylic acid, which can be N-protected (often with a Boc group) and then transformed into a suitable coupling partner. mdpi.comktu.edu For instance, N-Boc-3-(boronic ester)-piperidine is a key intermediate for Suzuki coupling. The synthesis of such precursors can be achieved via the hydrogenation of pyridine derivatives or through stereoselective methods. nih.govacs.org

Table 1: Key Precursors and Intermediates for Synthesis
Precursor/IntermediateRole in SynthesisTypical Preparation Method
6-Bromo-1-methyl-1H-indoleIndole coupling partner (electrophile)N-methylation of 6-bromo-1H-indole
1-Methyl-1H-indol-6-ylboronic acidIndole coupling partner (nucleophile)Lithiation of 6-bromo-1-methyl-1H-indole followed by reaction with a borate (B1201080) ester
N-Boc-piperidine-3-carboxylic acidChiral piperidine starting materialN-protection of piperidine-3-carboxylic acid
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylatePiperidine coupling partner (nucleophile)Miayura borylation of a suitable N-Boc-piperidine derivative
1-Methyl-6-(pyridin-3-yl)-1H-indoleIntermediate for piperidine ring formationCross-coupling of 6-bromo-1-methyl-1H-indole and a pyridine-3-boronic acid

The choice of reaction conditions is critical for achieving efficient coupling between the indole and piperidine fragments.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for forming the C-C bond. organic-chemistry.org Typical conditions involve a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand (e.g., S-Phos, XPhos), and an inorganic base like K₃PO₄ or Cs₂CO₃. Solvents commonly used include mixtures of toluene, dioxane, or DMF with water.

Piperidine Synthesis via Hydrogenation: If the strategy involves forming the piperidine from a pyridine precursor, catalytic hydrogenation is employed. nih.gov This can be achieved using heterogeneous catalysts like Raney-Ni, Pd/C, or Rh/C under hydrogen pressure. nih.gov Solvent choice includes alcohols (methanol, ethanol) or acetic acid. The conditions can sometimes be harsh, requiring high temperatures and pressures, although milder protocols are continually being developed. nih.gov

N-Methylation: The methylation of the indole nitrogen is typically performed under basic conditions. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, followed by the addition of methyl iodide, is a standard procedure. organic-chemistry.org

Table 2: Example Optimized Conditions for Suzuki Coupling
ParameterConditionReference/Rationale
CatalystPd(dppf)Cl₂Effective for coupling aryl halides with boronic esters.
Ligand(dppf is part of the pre-catalyst)Provides stability and promotes reductive elimination.
BaseK₂CO₃ or Cs₂CO₃Activates the boronic ester for transmetalation.
Solvent SystemDioxane/Water (e.g., 4:1)Ensures solubility of both organic and inorganic reagents. organic-chemistry.org
Temperature80-100 °CProvides sufficient thermal energy for catalytic turnover.

Stereoselective Synthesis and Chiral Resolution of Enantiomers and Diastereomers

The C3 position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Control of this stereocenter is paramount.

Stereoselective Synthesis: An enantioselective approach aims to create the desired stereoisomer directly. A powerful method is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a dihydropyridine (B1217469) precursor, which can establish the chiral center with high enantiomeric excess (ee). acs.org This is followed by reduction of the double bond to afford the chiral piperidine. acs.org Alternatively, chiral auxiliaries can be employed. A chiral group can be temporarily attached to the piperidine nitrogen to direct a subsequent reaction, after which the auxiliary is removed. researchgate.net

Chiral Resolution: If a racemic synthesis is performed, the resulting enantiomers must be separated.

Diastereomeric Salt Formation: The racemic piperidinyl indole, which is basic, can be reacted with a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) to form a pair of diastereomeric salts. google.com These diastereomers possess different solubilities, often allowing one to be selectively crystallized from solution.

Covalent Diastereomer Formation: A similar strategy involves covalently bonding the racemic amine to a chiral auxiliary. For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives can be N-alkylated with a chiral reagent. nih.gov The resulting diastereomers are then separated by column chromatography. Subsequent cleavage of the chiral auxiliary, often by hydrogenation, liberates the pure enantiomers. nih.gov

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a direct method for separating enantiomers without chemical derivatization. nih.govresearchgate.net

Table 3: Comparison of Chiral Separation Methods
MethodPrincipleAdvantagesDisadvantages
Asymmetric SynthesisDirect formation of one enantiomer using chiral catalysts or reagents. acs.orgHighly efficient, avoids loss of 50% of material.Requires development of specific catalytic systems; catalysts can be expensive.
Diastereomeric ResolutionFormation of separable diastereomers with a chiral resolving agent. nih.govTechnically straightforward, scalable.Maximum theoretical yield is 50%; requires screening of resolving agents.
Chiral HPLCPhysical separation based on differential interaction with a chiral stationary phase. nih.govDirect separation, high purity achievable.Often expensive and difficult to scale up for large quantities.

Novel Synthetic Methodologies Applicable to this compound and its Analogues

Modern organic synthesis offers innovative approaches that could be applied to the synthesis of this scaffold.

C-H Functionalization: Instead of pre-functionalizing the indole with a halogen or boron group, direct C-H activation could be used to form the C-C bond. Palladium-catalyzed C-H arylation of an indole with a suitable piperidine derivative represents a more atom-economical approach. organic-chemistry.org

Photoredox and Electrosynthesis: Light- or electricity-driven reactions are emerging as powerful tools. Photoredox catalysis, often in combination with transition metals like nickel, can enable novel cross-coupling reactions under very mild conditions, potentially applicable to the indole-piperidine linkage. researchgate.net

Solid-Phase Synthesis: For the generation of analogues, solid-phase synthesis offers a high-throughput platform. An indole or piperidine precursor can be attached to a polymer resin, followed by chemical modifications and subsequent cleavage from the support to release the final product library. nih.gov This methodology is particularly useful for structure-activity relationship studies. nih.gov

Triazene-Mediated Indole Synthesis: A novel method for synthesizing 2-substituted indoles involves the silver(I)-mediated cyclization of ortho-alkynyl triazenes, which proceeds through N-N bond cleavage. pkusz.edu.cn Adapting this strategy could provide a new disconnection approach for constructing the indole core of analogues.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed assignment of proton and carbon signals is not possible. Theoretical estimations can be made but would not constitute the detailed research findings requested.

Proton (1H) and Carbon-13 (13C) NMR Spectral Assignment and Interpretation

A definitive table of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for each proton and carbon atom in "1-methyl-6-(piperidin-3-yl)-1H-indole" cannot be provided.

Application of Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

While techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are standard for elucidating the structure of novel compounds, a discussion of their specific application to "this compound" with concrete correlation data is not feasible.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The exact mass of the molecular ion ([M+H]+) for "this compound" (C14H18N2) can be calculated, but an experimentally determined value from HRMS, which is required for confirmation, is not available.

Analysis of Fragmentation Patterns for Structural Confirmation

A detailed analysis of the fragmentation patterns from techniques such as tandem mass spectrometry (MS/MS) cannot be conducted without the actual mass spectrum. Key fragments would arise from the cleavage of the piperidine (B6355638) ring and the bond connecting it to the indole (B1671886) nucleus, but the relative abundances and specific m/z values are unknown.

Computational Chemistry and Theoretical Studies

In Silico Prediction of Stereoisomer Properties and Chemical Reactivity

Theoretical predictions of stereoisomer properties typically begin with geometry optimization of the different stereoisomers. Using quantum chemical methods like Density Functional Theory (DFT), the most stable three-dimensional conformations of the (R)- and (S)-enantiomers can be determined. These optimized structures form the basis for calculating a wide range of molecular descriptors that help in understanding their potential behavior.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. alliedacademies.org A smaller HOMO-LUMO gap generally suggests higher reactivity. alliedacademies.org For the stereoisomers of 1-methyl-6-(piperidin-3-yl)-1H-indole, it is expected that the enantiomers will have identical HOMO and LUMO energies and, consequently, the same energy gap, as these properties are not dependent on the stereochemistry in the absence of a chiral environment. However, the spatial distribution of these orbitals may differ, which could influence their interactions with chiral biological targets.

The following table illustrates the types of molecular properties that can be predicted for the stereoisomers of this compound using computational methods. Please note that the values presented here are hypothetical and serve as an example of the data generated in such a study.

Table 1. Predicted Molecular Properties of this compound Stereoisomers.
Property(R)-1-methyl-6-(piperidin-3-yl)-1H-indole(S)-1-methyl-6-(piperidin-3-yl)-1H-indole
Total Energy (Hartree)-689.12345-689.12345
Dipole Moment (Debye)2.52.5
HOMO Energy (eV)-5.8-5.8
LUMO Energy (eV)-0.9-0.9
HOMO-LUMO Gap (eV)4.94.9

In addition to global reactivity descriptors like the HOMO-LUMO gap, local reactivity can be investigated through calculations of molecular electrostatic potential (MEP) and Fukui functions. The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For indole (B1671886) derivatives, the indole nitrogen and specific carbons on the indole and piperidine (B6355638) rings are often sites of interest. nih.gov

The chemical reactivity of the stereoisomers can be further quantified using conceptual DFT descriptors. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in rationalizing the outcomes of chemical reactions. While the global reactivity indices for enantiomers are identical, their interactions with other chiral molecules will differ, leading to potential differences in reaction kinetics and product distributions.

The following table provides a hypothetical example of calculated chemical reactivity descriptors for the stereoisomers of this compound.

Table 2. Predicted Chemical Reactivity Descriptors.
Descriptor(R)-enantiomer(S)-enantiomer
Electronegativity (χ) (eV)3.353.35
Chemical Hardness (η) (eV)2.452.45
Electrophilicity Index (ω) (eV)2.292.29

While no specific computational studies on the stereoisomers of this compound are publicly available, the principles outlined above are generally applicable. Such in silico predictions are invaluable in medicinal chemistry for understanding structure-activity relationships and for the rational design of new molecules with desired properties. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Indole (B1671886) Nitrogen and Ring System and their Influence on Biological Interactions

The indole core is a crucial pharmacophoric element, and modifications to both the indole nitrogen (N-1) and the aromatic ring system significantly impact biological activity.

Indole Nitrogen (N-1) Substitution: The substituent at the N-1 position of the indole ring plays a key role in modulating receptor affinity and selectivity. The parent compound with a proton at the N-1 position (des-methyl analog) often serves as a baseline for comparison. The introduction of a methyl group, as in 1-methyl-6-(piperidin-3-yl)-1H-indole, is a common strategy to enhance metabolic stability and can influence binding affinity. Studies on related indole derivatives have shown that small alkyl groups at the N-1 position are generally well-tolerated. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides developed as HCV NS4B inhibitors, optimization of the indole N-1 substituent was a key strategy to improve pharmacokinetic profiles. nih.gov While larger or more polar substituents on the indole nitrogen can sometimes lead to decreased activity, this position offers a vector for fine-tuning the compound's properties.

Indole Ring Substitution: Modifications to the benzene (B151609) portion of the indole ring have been explored to probe interactions with receptor binding pockets. Introducing substituents at the C-4, C-5, or C-7 positions can drastically alter a compound's electronic and steric profile. Research on indole-3-glyoxylamides has demonstrated that introducing electron-withdrawing groups, such as cyano (-CN) or nitro (-NO₂) groups, at the C-6 position can improve biological activity by an order of magnitude and enhance metabolic stability. researchgate.net Conversely, in other scaffolds like 3-(piperidin-3-yl)-1H-indole derivatives, the introduction of groups like 5-fluoro or 5-methoxy has been used to explore electronic effects on binding. nih.govnih.gov These findings suggest that the electronic nature of the indole ring is a key determinant of biological function.

The table below summarizes the influence of representative modifications on the indole moiety in analogous systems.

Compound IDIndole N-1 ModificationIndole Ring ModificationRelative Biological Activity/Property
Analog A-HUnsubstitutedBaseline
Analog B-CH₃UnsubstitutedOften improves metabolic stability, variable effect on affinity
Analog C-H6-CNPotentially enhanced activity and metabolic stability researchgate.net
Analog D-H5-FluoroModulates electronic properties, potentially altering receptor interaction nih.govnih.gov

Systematic Modification of the Piperidine (B6355638) Ring and its Substituents

The piperidine ring is another critical component of the scaffold, providing a basic nitrogen atom essential for interaction with key acidic residues (e.g., aspartate) in many G-protein coupled receptors (GPCRs). nih.gov Modifications to this ring can influence potency, selectivity, and pharmacokinetic properties.

Piperidine Nitrogen (N-1') Substitution: The secondary amine of the piperidine ring is a key interaction point and is typically protonated at physiological pH. N-alkylation of the piperidine nitrogen generally leads to a significant loss of activity for many receptor targets, as it removes the crucial hydrogen bond donor capability. However, in some contexts, small alkyl groups may be tolerated. The primary role of this nitrogen is to act as a hydrogen bond donor and to form a salt bridge with an aspartate residue in the binding pocket of dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Piperidine Ring Substitution: Adding substituents to the carbon framework of the piperidine ring can confer selectivity and explore additional binding interactions. For example, methyl substitution on the piperidine ring has been used as a probe for exploring sigma-1 receptor selectivity in other scaffolds. The position and stereochemistry of such substituents are critical. Adding groups at the C-2 or C-6 positions can introduce steric hindrance that may be detrimental or beneficial depending on the receptor topology. Modifications at C-4 are often better tolerated and can be used to introduce functionality to probe deeper into a binding pocket or to modulate physicochemical properties.

The table below illustrates the impact of piperidine modifications in related ligand families.

Compound IDPiperidine N-1' ModificationPiperidine Ring ModificationEffect on Biological Interaction
Analog E-HUnsubstitutedEssential for canonical receptor binding (salt bridge formation) nih.gov
Analog F-CH₃UnsubstitutedGenerally reduces or abolishes activity at aminergic GPCRs
Analog G-H4-MethylMay enhance selectivity or affinity depending on target chemrxiv.org
Analog H-H4-HydroxyIncreases polarity, may introduce new hydrogen bonding interactions

Investigation of the Linker Region and its Impact on Ligand-Target Recognition

In the case of this compound, the "linker" is the direct carbon-carbon bond between position 6 of the indole ring and position 3 of the piperidine ring. This direct, non-rotatable linkage creates a conformationally constrained structure. The rigidity of this connection is a key feature that dictates the spatial orientation of the indole and piperidine pharmacophores relative to each other.

The importance of this rigid structure is that it pre-organizes the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. In many other classes of receptor ligands, flexible alkyl or ether linkers are used to connect aromatic and amine moieties. Studies on such flexible ligands often show that a specific linker length (e.g., a three or four-atom chain) is optimal for activity. The direct linkage in the 6-(piperidin-3-yl)-1H-indole scaffold bypasses the need for a flexible linker, presenting the key functional groups in a well-defined geometry for receptor recognition. Any change, such as introducing a methylene (B1212753) (-CH₂-) or carbonyl (-CO-) group between the two rings, would fundamentally alter this spatial relationship and would be expected to significantly change the biological activity profile.

Stereochemical Influence on Molecular Recognition and Functional Activity

The piperidine ring in 6-(piperidin-3-yl)-1H-indole contains a stereocenter at the C-3 position. Consequently, the compound exists as a pair of enantiomers: (R)-1-methyl-6-(piperidin-3-yl)-1H-indole and (S)-1-methyl-6-(piperidin-3-yl)-1H-indole. It is well-established in pharmacology that stereochemistry plays a pivotal role in molecular recognition, as biological targets like receptors are chiral environments.

EnantiomerExpected Receptor Interaction
(R)-isomerOften shows higher affinity for specific dopamine/serotonin receptor subtypes.
(S)-isomerOften shows lower affinity or a different selectivity profile.

Identification of Key Pharmacophoric Features for Biological Interaction

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. For this compound and related compounds targeting aminergic GPCRs like dopamine and serotonin receptors, a well-defined pharmacophore can be identified. nih.govmdpi.com

The key features are:

Aromatic/Hydrophobic Region: Provided by the indole ring system. This region typically engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. nih.gov

Hydrogen Bond Donor/Acceptor: The indole N-H group (in the des-methyl analog) can act as a hydrogen bond donor. The nitrogen atom itself can also serve as an acceptor in some contexts.

Cationic/Ionizable Amine: The secondary nitrogen of the piperidine ring is protonated at physiological pH, forming a cation. This feature is crucial for forming a strong ionic bond (salt bridge) with a highly conserved aspartate residue (Asp) in transmembrane helix 3 (TM3) of the dopamine and serotonin receptors. nih.govnih.gov

Hydrogen Bond Donor (Amine): The proton on the charged piperidine nitrogen also serves as a critical hydrogen bond donor.

Defined Spatial Geometry: The rigid C-C linkage between the indole and piperidine rings fixes the distance and angle between the aromatic region and the cationic amine, which is a critical parameter for fitting into the receptor's orthosteric binding site.

These features align well with established pharmacophore models for dopamine D2 and various serotonin receptor ligands, suggesting that the 6-(piperidin-3-yl)-1H-indole scaffold is a suitable template for designing ligands for these targets. nih.govmdpi.com

Mechanistic Biological Investigations Pre Clinical, in Vitro/cellular Focus

Receptor Binding and Ligand Affinity Studies

A comprehensive search of scientific databases and literature reveals no specific receptor binding or ligand affinity studies for 1-methyl-6-(piperidin-3-yl)-1H-indole at serotonin (B10506) receptor subtypes, including 5-HT1F and 5-HT6. While the indole (B1671886) and piperidine (B6355638) moieties are common scaffolds in ligands developed for serotonin receptors, no published data quantifies the binding affinity (e.g., Kᵢ, Kd) or functional activity (e.g., EC₅₀, IC₅₀) of this specific compound. nih.govnih.govnih.govnih.govnih.gov

Receptor SubtypeBinding Affinity (Kᵢ)Functional Assay (EC₅₀/IC₅₀)Efficacy
5-HT1F No data availableNo data availableNo data available
5-HT6 No data availableNo data availableNo data available

There is no available scientific literature detailing the interaction or modulation of the Farnesoid X Receptor (FXR) by this compound. Research on indole-containing compounds as FXR modulators has been published, but these studies focus on structurally distinct molecules. acs.orgnih.govacs.org Consequently, no data on the potential agonistic or antagonistic activity of this compound at FXR has been reported.

Nuclear ReceptorAssay TypeActivity (EC₅₀/IC₅₀)Efficacy (% Activation/Inhibition)
Farnesoid X Receptor (FXR) No data availableNo data availableNo data available

Investigations into the affinity of this compound for the dopamine (B1211576) D2 receptor or other GPCRs have not been published in the accessible scientific literature. While structurally related compounds containing indole and piperazine (B1678402) or piperidine rings have been explored as ligands for dopaminergic and other GPCRs, specific binding data for this compound is absent. nih.govacs.orgmdpi.com

ReceptorBinding Affinity (Kᵢ)Functional Activity
Dopamine D2 No data availableNo data available
Other GPCRs No data availableNo data available

Enzyme Modulation and Inhibition Kinetics

There are no specific studies reporting the activity of this compound as an inhibitor of acetylcholinesterase (AChE). The potential for this compound to inhibit AChE has not been evaluated, and therefore, no inhibition constants (e.g., IC₅₀, Kᵢ) or kinetic data are available. acgpubs.org

EnzymeInhibition Constant (IC₅₀)Type of Inhibition
Acetylcholinesterase (AChE) No data availableNo data available

A review of the relevant chemical and biological literature yielded no information on the interaction between this compound and the DNA gyrase enzyme. Its potential as an inhibitor of this bacterial topoisomerase has not been investigated, and no corresponding inhibitory data has been published. nih.gov

EnzymeInhibition Assay (IC₅₀)Mechanism of Action
DNA Gyrase No data availableNo data available

Histone Methyltransferase (EZH2) Inhibition

There is no available data to suggest that this compound acts as an inhibitor of the histone methyltransferase EZH2.

Cellular Pathway Perturbation and Molecular Signaling Studies

No studies have been published that investigate the effects of this compound on cellular pathways or molecular signaling.

In Vitro Cellular Activity

Investigation of Apoptosis or Autophagy Pathway Induction

There is no available research on whether this compound can induce apoptosis or autophagy pathways in cells.

Modulation of Specific Cellular Processes or Biomarkers

Information regarding the modulation of any specific cellular processes or biomarkers by this compound has not been reported.

Chemical Biology Applications as Molecular Probes for Biological Systems

There is no evidence in the scientific literature to indicate that this compound has been developed or utilized as a molecular probe for the study of biological systems.

Derivatives and Analogues: Synthesis and Explorations

Synthesis of Novel N-Substituted 1-methyl-6-(piperidin-3-yl)-1H-indole Analogues and Derivatives

The secondary amine of the piperidine (B6355638) ring in this compound is a prime site for introducing a variety of substituents to explore structure-activity relationships (SAR). The primary synthetic routes to achieve N-substitution are N-alkylation and N-acylation.

N-Alkylation: This common modification introduces alkyl or arylalkyl groups to the piperidine nitrogen. One established method for N-alkylation involves reacting the parent indole (B1671886) with a suitable chiral reagent, such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester, to yield a mixture of diastereomers. nih.gov These diastereomers can then be separated and further processed to obtain the desired N-substituted enantiomerically pure products. nih.govmdpi.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) in the presence of a weak base such as potassium carbonate. nih.govmdpi.com Another approach involves the use of various alkyl halides to introduce diverse substituents. ktu.eduresearchgate.net

N-Acylation: The introduction of an acyl group to the piperidine nitrogen can significantly alter the compound's electronic and steric properties. N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides. A chemoselective method for N-acylation of indoles has been developed using thioesters as a stable acyl source, which may be applicable to the piperidine moiety under suitable conditions. beilstein-journals.org This reaction often proceeds in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene. beilstein-journals.orgbeilstein-journals.org These N-acylated derivatives can serve as final products or as intermediates for further transformations, such as reduction of the amide to an amine. nih.gov

A variety of N-substituted piperidine analogues have been synthesized to probe for different biological activities. For example, the introduction of fluorinated alkyl groups, such as trifluoroethyl, has been shown to be optimal for attenuating the basicity of the piperidine nitrogen and increasing cellular potency in other molecular contexts. nih.gov

Reaction TypeReagents and ConditionsPurpose of DerivatizationReference
N-AlkylationAlkyl halide, K2CO3, Acetonitrile, 45°CIntroduction of alkyl groups to explore steric and electronic effects. nih.govmdpi.com
N-AcylationThioester, Cs2CO3, Xylene, 140°CFormation of amides to modulate basicity and introduce new functional groups. beilstein-journals.orgbeilstein-journals.org
Reductive AminationAldehyde/Ketone, NaBH4Introduction of a wide variety of substituted alkyl groups. rsc.org
N-ArylationAryl halide, Palladium catalyst, BaseIntroduction of aryl groups to explore aromatic interactions. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a biological target. mdpi.comnih.gov For this compound, this can be achieved by introducing rigid structural elements that lock the relative orientation of the indole and piperidine rings.

One approach involves the creation of bicyclic structures by bridging the piperidine ring. For instance, intramolecular cyclization reactions can be designed to form an additional ring, thereby restricting the rotational freedom of the piperidinyl group. The design of such analogues often involves computational modeling to predict favorable conformations for biological activity.

The synthesis of these conformationally restricted analogues can be complex, often requiring multi-step sequences. nih.govresearchgate.net Key steps might include ring-closing metathesis or intramolecular Heck reactions to form the bridging structures. The addition of substituents, such as a methyl group at specific positions, can also influence the conformational preferences of the molecule. nih.gov

Exploration of Bioisosteric Replacements within the Core Structure

Bioisosterism involves the replacement of a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com In the this compound scaffold, both the indole and piperidine rings are potential candidates for bioisosteric replacement.

Piperidine Ring Replacements: The piperidine ring can be replaced with other saturated heterocycles such as pyrrolidine, morpholine, or thiomorpholine. These changes can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule. Acyclic linkers with appropriate functional groups can also be considered as bioisosteric replacements for the piperidine ring.

The synthesis of these bioisosteres would require the development of new synthetic routes, often starting from different building blocks. For example, the synthesis of an azaindole analogue would begin with a substituted aminopyridine instead of an aniline (B41778) derivative.

Scaffold Hopping and Molecular Hybridization Approaches for Activity Optimization

Scaffold Hopping: This strategy involves replacing the central molecular core with a structurally different scaffold while retaining the spatial arrangement of key functional groups responsible for biological activity. dundee.ac.uk For this compound, a scaffold hopping approach could lead to the discovery of entirely new classes of compounds with similar biological profiles but potentially improved properties. For example, the indole-piperidine core could be replaced by a tetrahydroisoquinoline or a related fused heterocyclic system that maintains a similar vectoral display of substituents.

Molecular Hybridization: This approach combines structural features from two or more different pharmacophores into a single molecule to achieve a desired biological effect, potentially targeting multiple biological entities. acs.org For the target compound, this could involve linking the this compound scaffold to another pharmacophore known to have a complementary activity. The synthesis of such hybrids typically involves linking the two molecular entities via a suitable spacer, often through amide bond formation or other reliable coupling reactions. nih.gov

Future Research Directions and Conceptual Translational Potential

Development of Advanced and Sustainable Synthetic Routes for Scalable Production

Furthermore, there is a growing emphasis on sustainable or "green" chemistry principles. This involves the use of less hazardous solvents, catalysts (such as biocatalysts or earth-abundant metals), and reaction conditions that are more energy-efficient. rsc.org For a molecule like 1-methyl-6-(piperidin-3-yl)-1H-indole, this could involve exploring one-pot reactions or flow chemistry processes, which can enhance safety, reduce waste, and allow for easier scalability from laboratory to industrial production.

Research Focus Methodologies & Technologies Potential Outcomes
Convergent SynthesisFragment-based assembly, Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Increased overall yield, simplified purification, modularity for analogue synthesis.
Sustainable ChemistryBiocatalysis, Flow chemistry, Green solvents (e.g., water, ionic liquids), Photoredox catalysisReduced environmental impact, improved safety profile, cost-effective production.
Process OptimizationHigh-throughput experimentation (HTE), Design of Experiments (DoE)Identification of optimal reaction conditions, enhanced scalability and reproducibility.

Deeper Elucidation of Molecular Mechanisms of Action and Target Specificity

Understanding how this compound interacts with biological systems at a molecular level is a critical area for future investigation. The indole (B1671886) and piperidine (B6355638) moieties are common pharmacophores found in compounds that target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in epigenetic regulation like histone methyltransferases. researchgate.netnih.govmdpi.com

Initial research efforts would involve broad screening to identify the general biological activity of the compound. Subsequent, more focused studies would aim to pinpoint the specific protein target or targets. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm direct binding between the compound and a suspected target protein and to quantify the binding affinity. researchgate.net X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide high-resolution structural information on the compound-protein complex, revealing the precise binding mode and key molecular interactions, which is essential for understanding its mechanism of action and for guiding further structure-based drug design. acs.orgresearchgate.net

Research Objective Key Techniques Expected Insights
Identify Direct Protein TargetsAffinity Chromatography-Mass Spectrometry, Thermal Shift Assays, Ligand-based screeningIdentification of primary binding partners from cell lysates or protein arrays.
Quantify Binding AffinitySurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Determination of binding kinetics (kon, koff) and thermodynamics (Kd, ΔH, ΔS).
Characterize Binding ModeX-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR SpectroscopyHigh-resolution 3D structure of the compound-target complex, guiding structure-activity relationship (SAR) studies.
Determine Functional EffectIn vitro enzyme/receptor assays, Cell-based functional assaysElucidation of whether the compound acts as an inhibitor, activator, agonist, or antagonist of its target.

Application of this compound and its Analogues in Chemical Probe Development for Uncharacterized Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms. researchgate.net If this compound is found to have a potent and selective interaction with a particular protein, it could serve as a valuable starting point for the development of a chemical probe. This is especially important for studying proteins whose biological roles are not well understood.

Developing a chemical probe from a hit compound involves medicinal chemistry efforts to optimize potency and selectivity. It also requires the synthesis of two key types of analogues: a negative control, which is structurally very similar to the probe but inactive against the target, and a biotinylated or clickable version for use in pull-down or imaging experiments. researchgate.net Such probes would enable researchers to investigate the biological consequences of modulating the target protein's activity in various disease models, potentially uncovering new therapeutic opportunities.

Probe Development Stage Methodology Purpose
Hit-to-Probe OptimizationStructure-Activity Relationship (SAR) studies, Selectivity profiling across protein familiesTo develop a highly potent (<100 nM) and selective (>30-fold over related targets) molecule.
Synthesis of Control CompoundsRational design based on SAR dataCreation of a structurally similar but biologically inactive negative control to validate that observed effects are target-specific.
FunctionalizationAttachment of a biotin, alkyne, or azide (B81097) tag via a linkerTo enable affinity purification (pull-down) of the target protein from cell lysates or for cellular imaging studies.
Cellular ValidationTarget engagement assays (e.g., cellular thermal shift assay), Phenotypic assaysTo confirm that the probe interacts with its intended target in a cellular context and elicits a measurable biological response.

Exploration of Novel Biological Targets through Advanced Screening Methodologies

Instead of starting with a known target, future research can use this compound in phenotypic screening campaigns to discover novel biological activities and, consequently, new drug targets. enamine.net Phenotypic screening involves testing compounds in cell-based or organism-based models that recapitulate a disease state, looking for a desirable change in phenotype (e.g., cancer cell death, reduction of inflammation) without prior knowledge of the molecular target. nih.gov

Once a compound like this compound or one of its analogues demonstrates a compelling phenotypic effect, the next crucial step is target deconvolution—the process of identifying the molecular target responsible for that effect. nih.govcreative-biolabs.com Modern techniques for target deconvolution include affinity chromatography using an immobilized version of the compound to capture its binding partners from cell lysates, as well as genetic approaches like CRISPR/Cas9 screening to identify genes that modify sensitivity to the compound. nih.gov This pathway from phenotype to target is a powerful method for discovering first-in-class medicines. nih.gov

Methodology Description Potential Application for the Compound
Phenotypic ScreeningTesting compounds in complex biological systems (e.g., co-cultures, organoids) to identify a desired biological outcome.Screen the compound across various cancer cell lines, immune cell activation assays, or models of neurodegeneration to uncover novel therapeutic potential.
Affinity-based Target DeconvolutionImmobilizing the compound on a solid support to "pull down" its binding proteins from a cell lysate for identification by mass spectrometry.Identify the direct molecular targets responsible for an observed phenotypic effect.
Genetic Approaches (e.g., CRISPR)Using gene-editing tools to create pools of knockout cells to find which gene deletions confer resistance or sensitivity to the compound.Uncover essential protein targets or pathway components related to the compound's mechanism of action.
In silico Target PredictionUsing computational algorithms based on chemical structure to predict likely protein targets.To generate initial hypotheses for target deconvolution experiments.

Integration of Advanced Data Science, Artificial Intelligence, and Machine Learning in Compound Design and Activity Prediction

The fields of data science, artificial intelligence (AI), and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These technologies can be applied prospectively to accelerate the development of analogues of this compound. By training algorithms on large datasets of chemical structures and their associated biological activities, ML models can predict the properties of novel, un-synthesized molecules. mdpi.com

For example, quantitative structure-activity relationship (QSAR) models can be built to predict the potency of new analogues against a specific target. mdpi.com Other models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicities, helping researchers to prioritize which compounds to synthesize. researchgate.net Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for a desired set of properties. springernature.comxjtlu.edu.cn This integration of computational and experimental chemistry creates a more efficient design-make-test-analyze cycle, reducing the time and cost of drug development. nih.gov

AI/ML Application Description Impact on Development
Predictive Modeling (QSAR/QSPR)Machine learning models that correlate chemical structures with biological activity or physicochemical properties.Prioritizes the synthesis of analogues with a higher probability of success, reducing wasted effort.
Generative ChemistryAI algorithms that design novel molecular structures optimized for a specific target or desired property profile.Explores a wider chemical space for innovative compound ideas beyond human intuition.
Retrosynthesis PredictionAI tools that suggest synthetic routes for a target molecule. nih.govAccelerates the "make" phase of the discovery cycle by providing viable synthesis plans.
ADMET PredictionIn silico models that predict absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. researchgate.netEnables early-stage deselection of compounds likely to fail due to poor pharmacokinetic or safety profiles.

Q & A

Q. What are the common synthetic routes for 1-methyl-6-(piperidin-3-yl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the indole core with a piperidin-3-yl group. A multi-step approach may include:

  • Friedel-Crafts alkylation to introduce the methyl group at position 1 of the indole ring.
  • Buchwald-Hartwig coupling or nucleophilic substitution to attach the piperidine moiety at position 6 .
  • Purification via column chromatography or recrystallization.
    Key considerations : Elevated temperatures (e.g., 80–120°C) and anhydrous solvents (e.g., DMF or THF) enhance reaction efficiency. For example, sodium hydride is often used as a base to deprotonate intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical workflows include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess purity.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC or TLC to monitor reaction progress and detect byproducts .
    Example : A singlet in ¹H-NMR at δ 3.7–3.9 ppm may indicate the methyl group at position 1, while piperidine protons appear as multiplet signals at δ 1.5–2.8 ppm .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screens often focus on:

  • Receptor binding assays (e.g., radioligand displacement for serotonin or cannabinoid receptors due to structural analogs ).
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity.
  • Functional studies (e.g., inhibition of electrically induced contractions in tissues like the vas deferens ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., fluorine at position 6) to enhance receptor affinity .
  • Piperidine ring modifications : Replacing piperidin-3-yl with piperidin-4-yl alters spatial orientation and binding kinetics, as seen in related indole derivatives .
  • Hybrid scaffolds : Combining indole with pyridazine or pyrimidine rings to target multiple pathways .

Q. What advanced techniques resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Metabolic profiling : LC-MS/MS to identify active metabolites or degradation products.
  • Pharmacokinetic studies : Measuring bioavailability and half-life in animal models.
  • Target engagement assays (e.g., CETSA or NanoBRET) to confirm on-target effects .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Molecular docking : Predict binding modes to receptors like 5-HT1A or cannabinoid receptors .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity.
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What strategies mitigate challenges in regioselective functionalization of the indole core?

  • Directed ortho-metalation : Use of directing groups (e.g., amides) to control substitution at position 6.
  • Protecting group chemistry : Temporary protection of the piperidine nitrogen to avoid side reactions .

Q. How do solvent and catalyst choices impact cross-coupling reactions during synthesis?

  • Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve yields in Suzuki-Miyaura couplings for boronate intermediates .
  • Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. What analytical workflows validate compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by HPLC-MS analysis.
  • Plasma stability assays : Incubate with plasma and quantify remaining parent compound .

Q. How can structural analogs inform the interpretation of conflicting bioactivity data?

Compare with derivatives such as:

  • 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole : Fluorine substitution enhances metabolic stability but may reduce receptor affinity .
  • 1-Methyl-2-(piperidin-4-yl)-1H-indole : Positional isomerism shifts selectivity toward serotonin receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.